![molecular formula C7H8ClFN2O2 B1392332 (4-Fluoro-3-nitrophenyl)methanamine hydrochloride CAS No. 1187930-69-3](/img/structure/B1392332.png)
(4-Fluoro-3-nitrophenyl)methanamine hydrochloride
Overview
Description
4-Fluoro-3-nitrophenyl)methanamine hydrochloride, or 4-Fluoro-3-nitrophenylmethanamine HCl, is a synthetic organic compound used in a variety of scientific research applications. It is a nitro-aromatic compound and is a derivative of aniline, a common aromatic amine. It is a colorless solid, soluble in water, and has a melting point of 183-186°C. 4-Fluoro-3-nitrophenylmethanamine HCl has been used in a variety of scientific research applications, such as in the synthesis of other compounds, as a reagent in biochemical reactions, and as a catalyst in chemical reactions. It also has a variety of biochemical and physiological effects, and has been used in the study of various diseases and disorders.
Scientific Research Applications
Biological Activity Studies
- Phosphoramidate Derivatives Synthesis and Biological Activity : A study by Reddy et al. (2015) synthesized phosphoramidate derivatives using compounds including 4-fluorophenyl methanamine, exploring their antimicrobial and antioxidant activities. Some compounds, including those with 4-fluorophenyl methanamine substitution, showed potential biological activity, particularly as antimicrobial agents Reddy et al., 2015.
Chemical Synthesis Improvement
- Improved Synthesis of Retigabine : Wang We (2014) reported an improved synthesis process for retigabine, involving the use of (4-fluorophenyl)methanamine. This process is noted for its ease of scaling up due to convenient operation Wang We, 2014.
Enzyme Inhibition Research
- Inhibition of MAO-B : A study by Danzin et al. (1989) identified 4-fluorobenzyl-dimethyl-silyl-methanamine as a potent inhibitor of rat brain MAO-B. This compound, along with its derivatives, showed potential as a new family of anti-Parkinsonian agents due to its selective inhibition properties Danzin et al., 1989.
Materials Science Applications
- Polymer Synthesis and Characterization : Research by Sabbaghian et al. (2015) involved synthesizing new poly(keto ether ether amide)s using a process that included 4-fluoro-3-nitrophenyl)methanamine. These polymers demonstrated high thermal stability and enhanced solubility, attributed to the incorporation of keto, ether, and aromatic units into the polyamide backbones Sabbaghian et al., 2015.
Spectroscopic and Quantum Mechanics Studies
- Crystal and Spectroscopic Analysis : Ani et al. (2021) conducted studies on Schiff bases derived from 4-nitrocinnamaldehyde, which include compounds similar in structure to (4-fluoro-3-nitrophenyl)methanamine. Their research provided insights into the structural and electronic properties of these compounds Ani et al., 2021.
properties
IUPAC Name |
(4-fluoro-3-nitrophenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2.ClH/c8-6-2-1-5(4-9)3-7(6)10(11)12;/h1-3H,4,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEDGBSVKWIKPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)[N+](=O)[O-])F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696132 | |
Record name | 1-(4-Fluoro-3-nitrophenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-3-nitrophenyl)methanamine hydrochloride | |
CAS RN |
1187930-69-3 | |
Record name | 1-(4-Fluoro-3-nitrophenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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